![molecular formula C6H10ClN3O B566739 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine CAS No. 1209729-06-5](/img/structure/B566739.png)
1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine”, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis of 1,2,5-oxadiazole derivatives discusses the chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan . Another study discusses the synthesis of end-functional PSt initiated by 5-chloromethyl-2-methoxy-benzaldehyde via ATRP .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, which include the specific structure of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine, have been extensively studied for their therapeutic worth. These compounds are known for their effective binding with different enzymes and receptors in biological systems, leading to a wide array of bioactivities. Research indicates significant therapeutic potency in treating various diseases, making them valuable in medicinal chemistry for the development of anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, and antiviral agents, among others (Verma et al., 2019).
Synthetic and Pharmacological Progress
Recent advances in the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives demonstrate their significant pharmacological activities. These activities are largely attributed to hydrogen bond interactions with biomacromolecules, enhancing their efficacy as pharmaceutical agents. Oxadiazole derivatives show promising antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, making them a focal point of recent scientific research (Wang et al., 2022).
Preparation and Biological Roles
The innovative methods developed for the synthesis of 1,3,4-oxadiazole derivatives highlight their crucial role in medicinal species development for numerous diseases. This has led to a surge in research focusing on the synthesis and biological applications of these compounds over the past 15 years, showcasing their broad medicinal applications (Nayak & Poojary, 2019).
Psychologically Useful Derivatives
Investigations into oxadiazole derivatives for treating various mental health issues have shown promising results. These compounds have potential in treating disorders such as Parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. The review of synthetic strategies for preparing oxadiazole derivatives effective in psychological disorders is paving the way for new molecules with superior efficacy and minimum side effects (Saxena et al., 2022).
New Drug Development Significance
The 1,3,4-oxadiazole core compounds are highlighted for their efficacy and reduced toxicity, making them significant for new drug development. Their widespread application in medicinal chemistry, polymer science, and other areas underlines their importance in creating more active and less toxic medicinal agents (Rana et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O/c1-10(2)4-5-8-6(3-7)11-9-5/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYZWAPIQMDBEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC(=N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

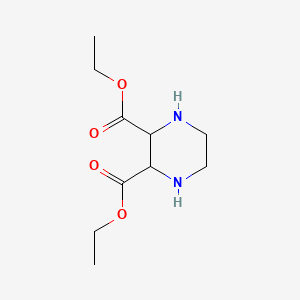


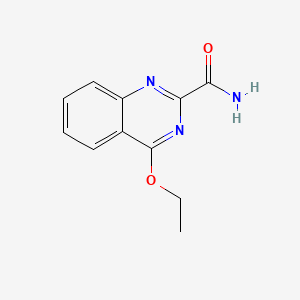
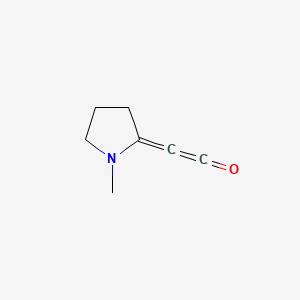
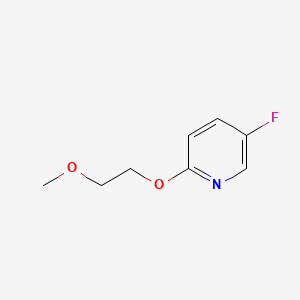
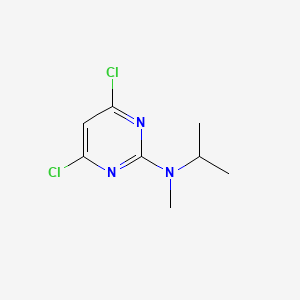
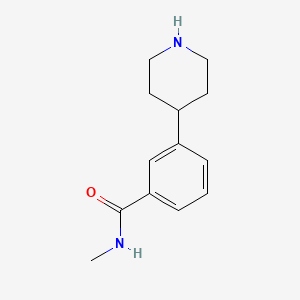
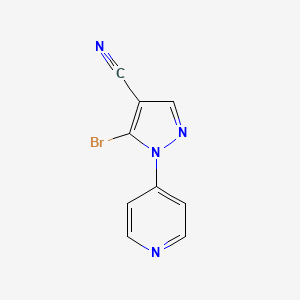
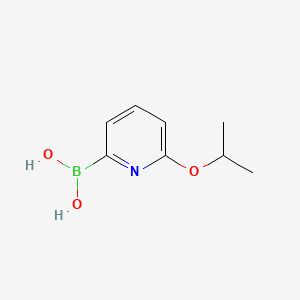
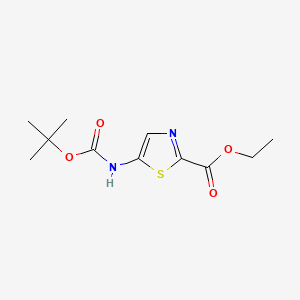
![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)